molecular formula C9H12N2S B2849637 2-((Cyclopropylmethyl)thio)-4-methylpyrimidine CAS No. 1862811-27-5

2-((Cyclopropylmethyl)thio)-4-methylpyrimidine

Cat. No.: B2849637
CAS No.: 1862811-27-5
M. Wt: 180.27
InChI Key: HUOFJCQGZUVHPH-UHFFFAOYSA-N
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Description

2-((Cyclopropylmethyl)thio)-4-methylpyrimidine is a pyrimidine derivative featuring a cyclopropylmethylthio substituent at the 2-position and a methyl group at the 4-position. Pyrimidines are heterocyclic aromatic compounds with broad applications in pharmaceuticals, agrochemicals, and materials science. The cyclopropylmethylthio group introduces steric bulk and lipophilicity, which may influence biological activity, metabolic stability, and solubility.

Properties

IUPAC Name

2-(cyclopropylmethylsulfanyl)-4-methylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2S/c1-7-4-5-10-9(11-7)12-6-8-2-3-8/h4-5,8H,2-3,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUOFJCQGZUVHPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)SCC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Cyclopropylmethyl)thio)-4-methylpyrimidine typically involves the reaction of 4-methylpyrimidine with cyclopropylmethylthiol. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions usually involve heating the mixture to a temperature range of 80-120°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-((Cyclopropylmethyl)thio)-4-methylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) are used to facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

2-((Cyclopropylmethyl)thio)-4-methylpyrimidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of materials with specific properties, such as corrosion inhibitors and organic semiconductors.

Mechanism of Action

The mechanism of action of 2-((Cyclopropylmethyl)thio)-4-methylpyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The sulfur atom in the compound may play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity : The cyclopropane ring likely increases logP compared to polar carboxymethylthio analogs, suggesting reduced aqueous solubility but improved membrane permeability .
  • Electronic Effects : Unlike carboxymethylthio derivatives, the absence of electron-withdrawing groups in the target compound may result in weaker hydrogen-bonding capacity and lower polarity .

Q & A

What are the recommended synthetic routes for 2-((Cyclopropylmethyl)thio)-4-methylpyrimidine, and how can purity be optimized?

Basic Research Question
The synthesis typically involves multi-step reactions, starting with functionalization of the pyrimidine core. Key steps include:

  • Thioether formation : Reacting 4-methylpyrimidine-2-thiol with cyclopropylmethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the cyclopropylmethylthio group .
  • Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization to achieve >95% purity .
  • Critical conditions : Temperature control (60–80°C), inert atmosphere (N₂/Ar), and stoichiometric optimization to minimize by-products like disulfides .

Which analytical techniques are most effective for characterizing this compound?

Basic Research Question
Rigorous characterization requires:

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., cyclopropylmethyl protons at δ 0.4–1.5 ppm and pyrimidine protons at δ 7.5–8.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]+ expected at m/z 223.08) .
  • IR spectroscopy : Detection of thioether (C–S stretch at ~600–700 cm⁻¹) and pyrimidine ring vibrations .

How can researchers design initial biological screening assays for this compound?

Basic Research Question
Prioritize assays based on structural analogs:

  • Anticancer activity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM concentrations, monitoring IC₅₀ values .
  • Antiviral potential : Screen against RNA viruses (e.g., influenza) via plaque reduction assays, focusing on viral replication inhibition .
  • Enzyme inhibition : Test against kinases or proteases using fluorescence-based enzymatic assays .

What strategies optimize regioselectivity in substitution reactions involving this compound?

Advanced Research Question
To enhance regioselectivity:

  • Directing groups : Introduce electron-withdrawing substituents (e.g., –NO₂) at the pyrimidine 5-position to bias nucleophilic attack at the 4-methyl site .
  • Catalytic systems : Use Pd/ligand complexes for cross-coupling reactions, improving yields of C–C bond formations .
  • Solvent effects : Polar aprotic solvents (e.g., DMSO) favor nucleophilic substitution over elimination .

How can mechanistic studies elucidate the biological activity of this compound?

Advanced Research Question
Approaches include:

  • Target identification : Use affinity chromatography or pull-down assays with biotinylated derivatives to isolate binding proteins .
  • Molecular docking : Simulate interactions with kinases (e.g., ALDH1A) to predict binding modes and affinity .
  • Metabolic profiling : LC-MS/MS to track metabolite formation in hepatocyte models, identifying active or toxic derivatives .

How should researchers address contradictory data in reported biological activities?

Advanced Research Question
Resolve discrepancies via:

  • Standardized assays : Replicate studies under uniform conditions (e.g., cell line passage number, serum concentration) .
  • Structural validation : Confirm batch-to-batch consistency using XRD or 2D NMR to rule out isomerism or impurities .
  • Pathway analysis : Transcriptomic profiling (RNA-seq) to identify off-target effects masking primary mechanisms .

What role does this compound play in materials science?

Advanced Research Question
Applications in materials science include:

  • Ligand design : As a sulfur-donor ligand for transition-metal complexes (e.g., Ru or Ir) in catalysis .
  • Polymer modification : Thioether groups enhance thermal stability in polyurethane foams .
  • Surface functionalization : Graft onto nanoparticles (Au, Ag) via S–Au bonds for sensor applications .

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